1,2,6-trimethyl-1H-indole

Vue d'ensemble

Description

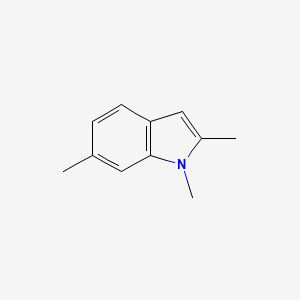

1,2,6-Trimethyl-1H-indole: is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their biological activity and are prevalent in various natural products, including alkaloids. The compound this compound is characterized by the presence of three methyl groups attached to the indole ring at positions 1, 2, and 6.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2,6-Trimethyl-1H-indole can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of aryl hydrazines with ketones under acidic conditions. Another method involves the N-alkylation of indole derivatives using alkyl halides. These reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The process may include additional steps for purification and isolation of the final product to ensure its quality and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 1,2,6-Trimethyl-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the indole ring to indoline or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products: The major products formed from these reactions include various substituted indoles, indolines, and quinones, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Fragrance Industry

Overview:

1,2,6-trimethyl-1H-indole is widely recognized for its unique aromatic profile, making it a valuable ingredient in the formulation of perfumes and fragrances. Its distinct scent enhances the appeal of various fragrance products.

Case Study:

A study by Chem-Impex highlighted its use in high-end perfumes where it contributes to the depth and complexity of fragrance profiles. The compound's stability under various conditions allows it to be effectively utilized in both alcoholic and non-alcoholic formulations .

Pharmaceutical Development

Overview:

In pharmaceutical research, this compound serves as a precursor in the synthesis of drugs targeting neurological disorders. Its structural properties enable modifications that can enhance therapeutic efficacy.

Research Findings:

Recent studies have shown that derivatives of this compound exhibit promising activity against specific biological targets. For instance, research published in Nature indicated that certain derivatives could potentiate the activity of cystic fibrosis transmembrane conductance regulator (CFTR) channels, which are crucial for treating cystic fibrosis .

Organic Synthesis

Overview:

The compound is an important intermediate in organic synthesis processes. It facilitates the creation of complex molecules necessary for various chemical research and development projects.

Applications:

this compound is utilized in synthesizing other indole derivatives through various reactions such as alkylation and cyclization. These reactions are essential for developing new materials with enhanced properties .

Food Additives

Overview:

In the food industry, this compound acts as a flavoring agent. Its ability to impart specific taste and aroma profiles makes it suitable for use in a variety of food products.

Usage Example:

Flavor formulations using this compound have been developed to enhance the sensory experience of food items ranging from baked goods to beverages. The compound's safety profile has been evaluated to ensure compliance with food safety regulations .

Research in Material Science

Overview:

Researchers are exploring the use of this compound in developing novel materials such as organic light-emitting diodes (OLEDs). Its electronic properties make it a candidate for applications in advanced electronic devices.

Innovative Applications:

Studies have demonstrated that incorporating this compound into polymer matrices can improve the efficiency and stability of OLEDs. This application has implications for the future of display technologies and energy-efficient lighting solutions .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 1,2,6-trimethyl-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparaison Avec Des Composés Similaires

1,2,3-Trimethyl-1H-indole: Similar in structure but with the methyl groups at different positions.

1,1,2-Trimethyl-1H-benzo[e]indole: Contains an additional benzene ring fused to the indole structure

Uniqueness: 1,2,6-Trimethyl-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl groups can affect the compound’s ability to undergo certain reactions and interact with biological targets .

Activité Biologique

Overview

1,2,6-Trimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound recognized for its diverse biological activities. This compound features three methyl groups attached to the indole ring at positions 1, 2, and 6, which influences its chemical properties and biological effects. Indoles are prevalent in many natural products and have been studied extensively for their potential therapeutic applications.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Indole derivatives, including this compound, have demonstrated antimicrobial properties against various pathogens. For example, certain derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL .

- Anticancer Properties : Research indicates that this compound may possess anticancer effects through mechanisms such as modulation of cell signaling pathways and inhibition of specific kinases involved in tumor growth .

- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activity, potentially beneficial in treating conditions characterized by excessive inflammation.

- Antioxidant Activity : Indole derivatives are known for their antioxidant properties, which help in reducing oxidative stress within cells.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Receptor Binding : This compound interacts with multiple receptors and enzymes. It has been shown to bind with high affinity to receptors involved in pain and inflammation pathways.

- Influence on Cellular Signaling : It modulates key signaling pathways such as the Wnt/β-catenin pathway, which is crucial for cell proliferation and differentiation.

- Cytochrome P450 Interaction : The compound plays a role in drug metabolism by interacting with cytochrome P450 enzymes, affecting the metabolism of various drugs and endogenous compounds.

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Screening : A study screened a library of indole derivatives against MRSA and identified several compounds with significant antimicrobial activity. The derivatives exhibited potent effects with low cytotoxicity levels .

- Anticancer Research : In vitro studies demonstrated that this compound could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

- Inflammation Models : Animal models treated with this compound showed reduced markers of inflammation following induced inflammatory responses. This suggests potential therapeutic applications in inflammatory diseases .

Data Table: Summary of Biological Activities

Future Directions

Research into this compound is ongoing with several promising avenues:

- Therapeutic Development : Continued exploration into its potential as a therapeutic agent for cancer and inflammatory diseases.

- Mechanistic Studies : Further elucidation of its molecular mechanisms to better understand how it interacts with various cellular targets.

- Synthesis of Derivatives : Investigating analogs of this compound to enhance its biological activity and reduce potential side effects.

Propriétés

IUPAC Name |

1,2,6-trimethylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-8-4-5-10-7-9(2)12(3)11(10)6-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGKKDDCAQKJNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406452 | |

| Record name | 1,2,6-trimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113418-65-8 | |

| Record name | 1,2,6-trimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.